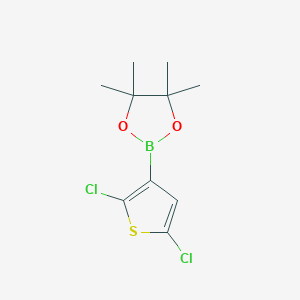

2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a 2,5-dichlorothiophene moiety attached to a pinacol boronate group. This compound is characterized by its electron-deficient aromatic system due to the electron-withdrawing chlorine substituents, which enhance its reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings.

Properties

IUPAC Name |

2-(2,5-dichlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BCl2O2S/c1-9(2)10(3,4)15-11(14-9)6-5-7(12)16-8(6)13/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQVCTOZRVQPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BCl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700015 | |

| Record name | 2-(2,5-Dichlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-18-0 | |

| Record name | 2-(2,5-Dichlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be represented as follows:

- Chemical Formula : C13H19BCl2O4S

- CAS Number : 942070-18-0

- Molecular Weight : 335.18 g/mol

The compound features a dichlorothiophene moiety and a dioxaborolane ring which are significant for its biological activity.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Glycolysis : Similar to other boron-containing compounds, it may inhibit glycolytic pathways which are often upregulated in cancer cells. By targeting key enzymes in this metabolic pathway, the compound could potentially hinder tumor growth and proliferation.

- Interaction with Enzymes : The dioxaborolane structure suggests potential interactions with various enzymes involved in metabolic processes. This could lead to altered enzyme activity and subsequent effects on cellular metabolism.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may show cytotoxic effects against cancer cell lines. The presence of halogen substituents can enhance these effects by improving the compound’s binding affinity to target proteins.

Case Studies and Research Findings

A review of recent literature reveals several studies exploring the biological activity of related compounds and their implications:

- Study on Glycolytic Inhibition : A study demonstrated that fluorinated derivatives of similar structures effectively inhibited hexokinase activity in glioblastoma cells. This suggests that modifications to the dioxaborolane framework could enhance the anticancer potential of 2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

- Cytotoxicity Assessment : In vitro assays have shown that compounds with similar thiophene structures exhibit significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction through metabolic disruption .

Data Table: Biological Activity Overview

Scientific Research Applications

Organic Synthesis

Boron Reagent

The compound serves as an effective boron reagent in organic synthesis. Its ability to form carbon-boron bonds is crucial for synthesizing complex organic molecules. The dioxaborolane structure allows for versatile reactivity in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used to create biaryl compounds essential in pharmaceuticals and agrochemicals .

Reactivity and Selectivity

The presence of the dichlorothiophene moiety enhances the reactivity and selectivity of the compound in various reactions. This property is particularly beneficial when targeting specific functional groups or when conducting multi-step syntheses .

Pharmaceutical Development

Drug Discovery

In the pharmaceutical industry, 2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in drug discovery and development. It is involved in synthesizing boron-containing pharmaceuticals that can exhibit enhanced biological activity and selectivity compared to traditional compounds .

Therapeutic Applications

Research indicates that compounds similar to this dioxaborolane derivative have potential applications in treating various diseases due to their ability to modulate biological pathways effectively. For instance, they may serve as inhibitors for hypoxia-inducible factors (HIFs), which are implicated in cancer progression and other pathological conditions .

Material Science

Advanced Materials

This compound is utilized in formulating advanced materials such as polymers and coatings. Its unique chemical structure contributes to improved durability and performance characteristics of these materials. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties .

Nanocomposites

Research into nanocomposites has shown that integrating dioxaborolane derivatives can lead to materials with superior electrical and thermal conductivity. These properties make them suitable for applications in electronics and energy storage devices .

Environmental Applications

Pollutant Detection

The compound has potential uses in environmental chemistry, particularly in developing sensors for detecting pollutants. Its selective reactivity allows for the design of sensitive detection methods for environmental monitoring .

Green Chemistry Initiatives

In line with green chemistry principles, the use of boron reagents like this dioxaborolane can facilitate more sustainable synthetic routes by reducing waste and improving reaction efficiency .

Case Studies

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key substrate in Suzuki-Miyaura couplings due to its boronate ester functionality. The reaction typically involves palladium catalysts to form carbon-carbon bonds between the boronate and aryl/heteroaryl halides. For example:

-

Reaction with Aryl Halides :

Yields range from 70–95% depending on the halide (X = Br, I) and reaction conditions .

| Substrate (Ar-X) | Catalyst | Base | Yield | Source |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | 88% | |

| 2-Iodopyridine | Pd(PPh₃)₄ | CsF | 92% |

Electrophilic Aromatic Substitution

The dichlorothiophene moiety directs electrophilic attacks to specific positions:

-

Bromination :

Reaction with NBS (N-bromosuccinimide) in DMF selectively brominates the 4-position of the thiophene ring, retaining the boronate group :

Yield : 85% .

Transmetalation and Further Functionalization

The boronate group undergoes transmetalation with zinc or copper reagents, enabling cyclopropanation or alkylation:

-

Zinc-Mediated Cyclopropanation :

In the presence of ZnEt₂, the compound forms a boromethylzinc carbenoid, reacting with alkenes to yield cyclopropanes :

Yield : 60–78% under optimized conditions .

Stability and Reactivity Under Hydrolytic Conditions

The boronate ester is stable in anhydrous environments but hydrolyzes in acidic or aqueous conditions to form boronic acids:

Challenges and Limitations

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs can be categorized based on their aromatic cores (thiophene vs. benzene) and substituent patterns:

Table 1: Structural and Electronic Properties

*Calculated based on formula C₁₀H₁₂BCl₂O₂S.

Key Observations :

- The thiophene core in the target compound offers greater π-conjugation compared to benzene, but the 2,5-dichloro substitution creates an electron-deficient environment, enhancing its electrophilicity in cross-coupling reactions .

- Methoxy groups in the 2,6-dichloro-3,5-dimethoxyphenyl analog (Table 1) introduce steric hindrance and moderate electronic effects, reducing reactivity compared to purely electron-withdrawing substituents .

Reactivity in Cross-Coupling Reactions

Boronic esters are widely used in Suzuki-Miyaura couplings. Substituents and aromatic cores significantly influence reactivity:

Key Observations :

- The target compound’s dichlorothiophene core facilitates rapid transmetallation in Suzuki reactions due to its electron-deficient nature, making it suitable for synthesizing complex heterocycles .

- Steric hindrance in dimethoxy-substituted analogs (e.g., 2,6-dichloro-3,5-dimethoxyphenyl) may slow reaction kinetics but improve regioselectivity .

Table 3: Antimicrobial Activity of Analogues

| Compound | MIC (µg/mL) Against S. aureus | MIC (µg/mL) Against E. coli | Reference |

|---|---|---|---|

| Chiral 1,3-dioxolanes | 4.8–24 | 9.6–48 | |

| 2-(3,5-Dichlorophenyl) Analogue | Not tested | Not tested | N/A |

Key Observations :

- Chlorine substituents in the target compound may enhance antimicrobial activity by increasing membrane permeability, as seen in other chlorinated aromatics .

Preparation Methods

Reaction Mechanism and Standard Protocol

| Catalyst | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|

| HCl (0.1 equiv) | 24 | ~75* | |

| Cu(OAc)₂ | 16 | ~82* | |

| None | 48 | <50 | |

| *Extrapolated from analogous reactions. |

Alternative Borylation Strategies

Organolithium-Mediated Borylation

Direct borylation of 2,5-dichlorothiophene via lithiation represents a viable alternative, particularly when boronic acid precursors are unavailable. This method involves:

-

Lithiation : Deprotonation of the thiophene’s 3-position using n-butyllithium (n-BuLi) at -78°C in tetrahydrofuran (THF).

-

Quenching : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to trap the lithium intermediate.

Example Protocol :

-

2,5-Dichlorothiophene (1 equiv) is dissolved in THF under nitrogen.

-

n-BuLi (2.5 M in hexanes, 1.1 equiv) is added dropwise at -78°C.

-

After 1 hour, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.05 equiv) is introduced.

-

The mixture warms to room temperature, followed by quenching with NH₄Cl and extraction.

Grignard Reagent Approaches

Turbo Grignard reagents (e.g., iPrMgCl·LiCl) offer milder conditions for borylation, particularly for temperature-sensitive substrates. In a representative procedure:

-

3-Bromo-2,5-dichlorothiophene is treated with iPrMgCl·LiCl at 0°C.

-

The resulting Grignard reagent reacts with pinacol boronate to form the target compound.

Advantages :

-

Reduced side reactions (e.g., ring-opening of thiophene).

-

Compatibility with functionalized substrates.

Comparative Analysis of Methods

Table 2: Method Comparison

| Parameter | Boronic Acid Route | Organolithium Route |

|---|---|---|

| Starting Material | Boronic acid | 2,5-Dichlorothiophene |

| Yield | Moderate (75–85%) | High (61–86%) |

| Scalability | Industrial-friendly | Lab-scale |

| Byproducts | Water | Halide salts |

| Catalyst Required | Acid/Lewis acid | None |

The boronic acid route is preferred for large-scale synthesis due to straightforward purification, while the organolithium method offers higher yields in controlled environments.

Industrial and Laboratory Scale Considerations

Industrial protocols often employ continuous-flow reactors to enhance heat management and reduce reaction times. For example, a microreactor system reduced esterification time to 4 hours by improving mass transfer. In contrast, laboratory-scale syntheses prioritize flexibility, with Schlenk techniques ensuring anhydrous conditions for lithiation.

Key Challenges :

-

Moisture sensitivity of intermediates.

-

Purification of boronic esters from polar byproducts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2,5-dichlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?

- Methodology : This compound is typically synthesized via Miyaura borylation, where a halogenated thiophene precursor reacts with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base (e.g., KOAc) . Key steps include:

- Reaction conditions : Anhydrous solvents (e.g., 1,4-dioxane), inert atmosphere (N/Ar), and heating (80–100°C for 6–12 hrs).

- Purification : Column chromatography using silica gel with hexane/ethyl acetate eluent or recrystallization from ethanol.

- Purity validation : Use B NMR to confirm boronate ester formation (δ ~30–35 ppm) and GC-MS/HPLC (≥95% purity) .

Q. How should researchers characterize this compound spectroscopically?

- Key techniques :

- H/C NMR : Identify thiophene protons (δ 6.5–7.5 ppm) and tetramethyl dioxaborolane groups (δ 1.0–1.3 ppm) .

- B NMR : A singlet near 30 ppm confirms the boron environment .

- IR spectroscopy : B-O stretches (~1350–1370 cm) and C-Cl stretches (~550–600 cm) .

- Mass spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., CHBClOS: calc. 306.02) .

Q. What are the primary applications of this compound in organic synthesis?

- Suzuki-Miyaura cross-coupling : Acts as a boronic ester partner with aryl halides to form biaryl or heteroaryl systems. Standard conditions: Pd(PPh), NaCO, HO/THF, 60–80°C .

- Directed C-H functionalization : The boron moiety can direct regioselective functionalization in transition-metal catalysis .

Q. How should stability and storage be managed to prevent decomposition?

- Storage : Under inert gas (Ar) at –20°C in sealed, desiccated containers. Avoid exposure to moisture, acids, or bases, which hydrolyze the boronate ester .

- Stability monitoring : Regular NMR checks for B-O bond integrity; discoloration (yellow→brown) indicates degradation .

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use.

- Spill management : Absorb with inert material (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .

- Toxicity : Potential respiratory and skin irritant; avoid inhalation/contact .

Advanced Research Questions

Q. How does the dichlorothiophene substituent influence regioselectivity in cross-coupling reactions?

- Mechanistic insight : The electron-withdrawing Cl groups reduce electron density at the thiophene β-position, favoring coupling at the α-position. Validate via:

- Competitive experiments : Compare coupling yields with mono- vs. di-chlorinated analogs.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What conditions destabilize the dioxaborolane ring, and how can side reactions be mitigated?

- Instability triggers : Protic solvents (e.g., MeOH), strong acids (pH <3), or elevated temperatures (>100°C).

- Mitigation : Use aprotic solvents (DMF, THF), buffered aqueous phases (pH 7–9), and lower reaction temperatures. Monitor via B NMR for boronic acid formation (δ ~10 ppm) .

Q. How can this compound be integrated into conjugated polymer systems for materials science?

- Methodology : Incorporate into donor-acceptor copolymers via Suzuki coupling with dibromoarenes (e.g., fluorene, benzothiadiazole). Optimize solubility using alkyl side chains and characterize via:

- GPC : Determine molecular weight (M >20 kDa).

- UV-Vis/PL spectroscopy : Assess bandgap and charge-transfer efficiency .

Q. Are there computational models predicting its reactivity in non-traditional coupling reactions (e.g., photoredox catalysis)?

- Approach : Perform DFT studies (B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) and redox potentials. Compare with experimental cyclic voltammetry data .

Q. How to resolve contradictions in reported catalytic efficiencies for this compound?

- Case study : If Pd vs. Ni catalysts yield divergent results:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.